N,N,N',N'-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a phenyl group, two fluorine atoms, and two N,N-diethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine typically involves the reaction of a phosphorus halide with a suitable amine. One common method is the reaction of phenylphosphonic dichloride with N,N-diethylethylenediamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus center to a lower oxidation state.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as alkoxides or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate are employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, its ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetraethyl-1,3-propanediamine: Similar in structure but lacks the phosphorus and fluorine atoms.
Tetramethylethylenediamine: Contains methyl groups instead of ethyl groups and lacks the phosphorus and fluorine atoms.
N,N-Dimethylcyclohexylamine: Contains a cyclohexyl group instead of a phenyl group and lacks the phosphorus and fluorine atoms.
Uniqueness
N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine is unique due to the presence of both fluorine atoms and a phosphorus center, which imparts distinct chemical reactivity and potential biological activity. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
93633-41-1 |
---|---|
Molecular Formula |
C14H25F2N2P |
Molecular Weight |
290.33 g/mol |
IUPAC Name |
N-(diethylamino-difluoro-phenyl-λ5-phosphanyl)-N-ethylethanamine |
InChI |
InChI=1S/C14H25F2N2P/c1-5-17(6-2)19(15,16,18(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 |
InChI Key |
NKOLXYQZCGCIHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(C1=CC=CC=C1)(N(CC)CC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.